2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C26H26N2O5 and a molecular weight of 446.508.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the hydrazone: This step involves the reaction of phenylacetic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with 4-propoxybenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Material Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydrazone moiety may play a crucial role in its biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Uniqueness
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxy and propoxy groups, along with the phenylacetyl hydrazone moiety, make it a versatile compound for various applications.
Properties
CAS No. |
765275-80-7 |
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Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H26N2O5/c1-3-15-32-22-12-10-21(11-13-22)26(30)33-23-14-9-20(16-24(23)31-2)18-27-28-25(29)17-19-7-5-4-6-8-19/h4-14,16,18H,3,15,17H2,1-2H3,(H,28,29)/b27-18+ |
InChI Key |
DCKMCSWAHCRELF-OVVQPSECSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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